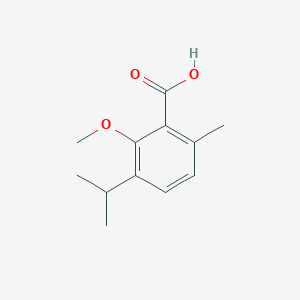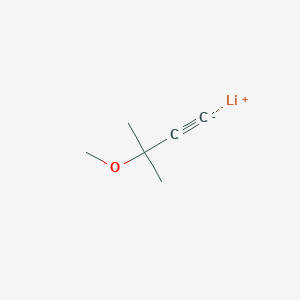
lithium;3-methoxy-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-methoxy-3-methylbut-1-yne is a chemical compound with the molecular formula C6H10O. It is also known as 1,1-dimethyl-2-propynyl methyl ether. This compound is characterized by its unique structure, which includes a lithium atom bonded to a 3-methoxy-3-methylbut-1-yne moiety. It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
The preparation of lithium;3-methoxy-3-methylbut-1-yne involves several synthetic routes. One common method is the use of phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the reaction of 3-methoxy-3-methylbut-1-yne with acidified ethylene glycol in the presence of a base such as triethylamine or pyridine .
Chemical Reactions Analysis
Lithium;3-methoxy-3-methylbut-1-yne undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and phosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of metallacycles with hydrogen gas or sodium borohydride can produce hexanes .
Scientific Research Applications
Lithium;3-methoxy-3-methylbut-1-yne has several scientific research applications. It is used as a ligand that binds to silicon through one oxygen atom . This compound is also used in the preparation of hexanes and other chemical intermediates . In addition, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the synthesis of pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of lithium;3-methoxy-3-methylbut-1-yne involves its ability to bind to specific molecular targets and pathways. It acts as a ligand that binds to silicon through one oxygen atom, which stabilizes the compound through the presence of four electron pairs . This binding can influence various chemical reactions and processes, making it a valuable compound in scientific research and industrial applications.
Comparison with Similar Compounds
Lithium;3-methoxy-3-methylbut-1-yne can be compared to other similar compounds, such as 1-butyne, 3-methyl-1-butyne, and isopropyl acetylene . These compounds share similar structures and chemical properties, but this compound is unique due to its specific binding to silicon and its applications in various fields. The presence of the lithium atom and the 3-methoxy-3-methylbut-1-yne moiety distinguishes it from other similar compounds.
Properties
CAS No. |
76320-69-9 |
|---|---|
Molecular Formula |
C6H9LiO |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
lithium;3-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H9O.Li/c1-5-6(2,3)7-4;/h2-4H3;/q-1;+1 |
InChI Key |
QAWLADNAUGZPIP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C#[C-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


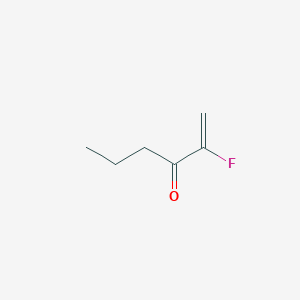
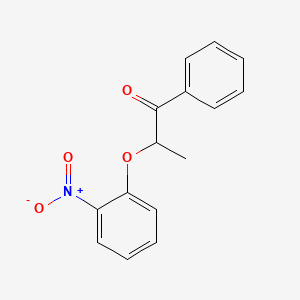
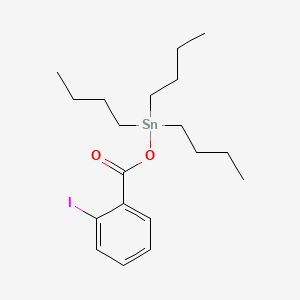



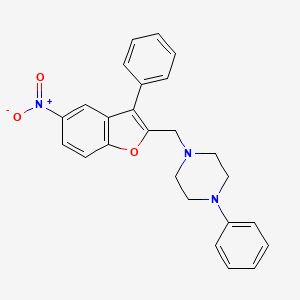
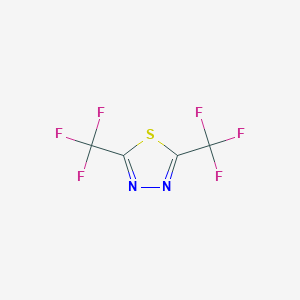
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)


